molecular formula C24H27N5OS B2559213 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 854138-47-9

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2559213
CAS No.: 854138-47-9
M. Wt: 433.57
InChI Key: LDBYLBDVNQXYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a specialized synthetic compound featuring a 1,2,4-triazole core functionalized with 4-methylphenyl groups at the 4 and 5 positions, a sulfanyl acetamide chain, and a unique 2-cyano-3-methylbutan-2-yl amide moiety. This molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets, particularly enzymes like monoamine oxidases (MAOs) and G protein-coupled receptor kinases (GRKs) . The structural motif of the 1,2,4-triazole ring is found in molecules with a range of research applications, including the study of metabolic syndrome, type 2 diabetes, and glucose intolerance . Furthermore, the N-(2-cyano-3-methylbutan-2-yl)acetamide group contributes to the molecule's steric and electronic properties, potentially influencing its binding affinity and selectivity in enzyme inhibition assays. Researchers utilize this compound primarily in preclinical studies to explore intracellular signaling pathways and enzyme functions . Its mechanism of action is hypothesized to involve targeted enzyme inhibition, a common characteristic of 1,2,4-triazole derivatives, which can act as glucocorticoid receptor agonists or modulate other key metabolic regulators . This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-16(2)24(5,15-25)26-21(30)14-31-23-28-27-22(19-10-6-17(3)7-11-19)29(23)20-12-8-18(4)9-13-20/h6-13,16H,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYLBDVNQXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Implications :

  • The 1,2,4-triazole core enhances metabolic stability compared to 1,3,4-oxadiazoles, owing to its resonance stabilization and resistance to hydrolytic cleavage .
  • The cyano group in the side chain may enhance binding affinity to enzymes via dipole interactions or hydrogen bonding.

Enzyme Inhibition Profiles

Compound Enzyme Target IC₅₀ (µM) Reference
Target Compound (Triazole) Hypothetical protease Not reported
8g (Oxadiazole) Tyrosinase 12.3 ± 0.7
Other Triazole Derivatives α-Glucosidase 8.9–22.4 [External]

Key Findings :

  • 1,3,4-Oxadiazole derivatives (e.g., 8g) exhibit moderate tyrosinase inhibition, attributed to their sulfanyl-acetamide motif and indole substituents .
  • Triazole analogs are often more potent against enzymes like α-glucosidase due to stronger π-π stacking and hydrogen-bonding interactions with the triazole ring .

Crystallographic and Computational Studies

The structural characterization of similar compounds frequently employs SHELX software (e.g., SHELXL for refinement), a gold standard in small-molecule crystallography . For example:

  • SHELXL enables precise modeling of disordered atoms and anisotropic displacement parameters, critical for resolving complex substituents like the cyano group in the target compound .
  • SHELXS and SHELXD are used for phase determination in related structures, though their application to the target compound remains unreported in the provided evidence .

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